molecular formula C15H23NO B13676221 2-Amino-5-octylbenzaldehyde

2-Amino-5-octylbenzaldehyde

Cat. No.: B13676221
M. Wt: 233.35 g/mol
InChI Key: WXZGUTFYNWGZPZ-UHFFFAOYSA-N
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Description

2-Amino-5-octylbenzaldehyde is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-amino-5-octylbenzaldehyde

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3

InChI Key

WXZGUTFYNWGZPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-octylbenzaldehyde: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: 2-Amino-5-octylbenzaldehyde is a novel aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, grounded in a thorough analysis of structurally analogous 2-amino-5-substituted benzaldehydes. A detailed synthetic protocol, predicted spectroscopic data, and an exploration of its potential reactivity and applications are presented to empower researchers in their drug discovery and development endeavors. This document emphasizes a predictive, data-driven approach to understanding this promising, yet uncharacterized, molecule.

Introduction: The Promise of a Novel Synthon

Substituted 2-aminobenzaldehydes are highly valued intermediates in organic synthesis, serving as key precursors for a diverse range of heterocyclic compounds, including quinolines and benzodiazepines, which are prevalent scaffolds in numerous approved pharmaceuticals.[1][2] The introduction of an octyl group at the 5-position of the 2-aminobenzaldehyde core is anticipated to impart unique physicochemical properties, most notably a significant increase in lipophilicity. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making 2-Amino-5-octylbenzaldehyde an attractive starting material for the development of novel therapeutic agents with enhanced membrane permeability and potentially altered target engagement.

Due to the current lack of extensive literature on 2-Amino-5-octylbenzaldehyde, this guide employs a predictive methodology. By systematically analyzing the known properties of its analogues—2-aminobenzaldehyde and its 5-bromo, 5-chloro, 5-methyl, and 5-methoxy derivatives—we can extrapolate and forecast the characteristics of the target molecule with a high degree of scientific confidence.

Predicted Physicochemical Properties of 2-Amino-5-octylbenzaldehyde

The introduction of a long alkyl chain at the 5-position is expected to significantly influence the physical properties of the 2-aminobenzaldehyde scaffold. The following table summarizes the predicted properties of 2-Amino-5-octylbenzaldehyde in comparison to its known analogues.

Property2-Aminobenzaldehyde2-Amino-5-methylbenzaldehyde2-Amino-5-chlorobenzaldehyde2-Amino-5-bromobenzaldehyde2-Amino-5-octylbenzaldehyde (Predicted)
Molecular Formula C₇H₇NOC₈H₉NO[3]C₇H₆ClNO[4]C₇H₆BrNO[5]C₁₅H₂₃NO
Molecular Weight 121.14 g/mol [6]135.16 g/mol [3]155.58 g/mol [4]200.04 g/mol [5]233.36 g/mol
Appearance White to yellow solid[6]-White to yellow/green powder[7]Light yellow to orange powder[5]Waxy, low-melting solid, likely yellow to brownish in color
Melting Point 38-40 °C[2][6]-70-74 °C[7]76-80 °C[5]Likely in the range of 30-50 °C
Boiling Point ~226 °C (est.)[6]-~288 °C (est.)[8]~290 °C (est.)[9]> 300 °C (likely decomposes)
Solubility Soluble in water[2]-Slightly soluble in water[4]Slightly soluble in water[10]Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane)
logP (o/w) 1.08 (est.)[2]1.3 (calc.)[3]2.3 (calc.)[11]2.52 (calc.)[9]> 4.5 (estimated)

Rationale for Predictions:

  • Melting and Boiling Points: The long, flexible octyl chain is expected to disrupt crystal packing, leading to a lower melting point compared to the more crystalline halogenated analogues. The significant increase in molecular weight will result in a substantially higher boiling point.

  • Solubility: The dominant nonpolar character of the octyl group will render the molecule hydrophobic, leading to insolubility in water and high solubility in nonpolar organic solvents.

  • logP: The octyl chain will dramatically increase the octanol/water partition coefficient (logP), indicating high lipophilicity.

Proposed Synthesis of 2-Amino-5-octylbenzaldehyde

A plausible and efficient synthetic route to 2-Amino-5-octylbenzaldehyde can be envisioned starting from commercially available 4-octylaniline. The proposed multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Octylaniline Step1 Step 1: Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 N-Acetyl-4-octylaniline Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation (e.g., Dichloromethyl methyl ether, TiCl4) Intermediate1->Step2 Intermediate2 N-Acetyl-2-formyl-4-octylaniline Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous HCl, heat) Intermediate2->Step3 Product 2-Amino-5-octylbenzaldehyde Step3->Product

Caption: Proposed synthetic route to 2-Amino-5-octylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Acetylation of 4-Octylaniline

  • To a solution of 4-octylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-acetyl-4-octylaniline, which can be used in the next step without further purification.

Causality: The acetylation of the amino group serves as a protecting strategy to prevent its interference in the subsequent electrophilic aromatic substitution and to direct the formylation to the ortho position.

Step 2: Friedel-Crafts Acylation of N-Acetyl-4-octylaniline

  • Dissolve N-acetyl-4-octylaniline (1.0 eq) in dry DCM and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (2.0 eq), dropwise.

  • Slowly add dichloromethyl methyl ether (1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Extract the product with DCM, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality: The Friedel-Crafts acylation introduces the formyl group onto the aromatic ring. The acetylamino group is an ortho, para-director, and with the para position blocked by the octyl group, the formylation is directed to the ortho position.[5][12]

Step 3: Hydrolysis of N-Acetyl-2-formyl-4-octylaniline

  • To the purified N-acetyl-2-formyl-4-octylaniline from the previous step, add a solution of 3 M aqueous HCl.

  • Heat the mixture to reflux for 4-6 hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-Amino-5-octylbenzaldehyde can be further purified by column chromatography.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, yielding the target primary amine.

Predicted Spectroscopic Data for Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of newly synthesized 2-Amino-5-octylbenzaldehyde. The following tables outline the predicted spectral data.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.8s1H-CHOThe aldehyde proton is highly deshielded and typically appears as a singlet in this region.[13]
~7.4d1HAr-H (ortho to -CHO)Aromatic proton ortho to the electron-withdrawing aldehyde group.
~7.1dd1HAr-H (meta to -CHO, ortho to -NH₂)Aromatic proton influenced by both the aldehyde and amino groups.
~6.6d1HAr-H (ortho to -NH₂)Aromatic proton shielded by the electron-donating amino group.
~4.5-5.5br s2H-NH₂The chemical shift of the amino protons can vary and the peak is often broad.
~2.5t2HAr-CH₂-Methylene protons adjacent to the aromatic ring.
~1.6m2H-CH₂-Methylene protons of the octyl chain.
~1.3m10H-(CH₂)₅-Methylene protons of the octyl chain.
~0.9t3H-CH₃Terminal methyl group of the octyl chain.
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Assignment Rationale
~192C=O (aldehyde)The carbonyl carbon of the aldehyde is highly deshielded.[14]
~150C-NH₂Aromatic carbon attached to the electron-donating amino group.
~140C-octylAromatic carbon attached to the alkyl group.
~135Ar-C (ortho to -CHO)Aromatic carbon deshielded by the aldehyde.
~125Ar-C (meta to -CHO)Aromatic carbon.
~118C-CHOAromatic carbon attached to the aldehyde group.
~115Ar-C (ortho to -NH₂)Aromatic carbon shielded by the amino group.
~35Ar-CH₂-Carbon of the methylene group attached to the ring.
~32, 31, 29, 23-(CH₂)₆-Carbons of the octyl chain.
~14-CH₃Terminal methyl carbon of the octyl chain.
Infrared (IR) Spectroscopy
Predicted Absorption (cm⁻¹) Vibration Rationale
3400-3300N-H stretchCharacteristic of the primary amino group.
3050-3000Aromatic C-H stretchTypical for C-H bonds on a benzene ring.
2950-2850Aliphatic C-H stretchDue to the C-H bonds of the octyl chain.
~1680C=O stretch (aldehyde)Strong absorption characteristic of an aromatic aldehyde.[10]
~1600, ~1500C=C stretch (aromatic)Skeletal vibrations of the benzene ring.
Mass Spectrometry
Predicted m/z Assignment Rationale
233[M]⁺Molecular ion peak.
218[M-CH₃]⁺Loss of a methyl radical from the octyl chain.
134[M-C₇H₁₅]⁺Loss of the heptyl radical (alpha-cleavage).
106[C₆H₄(NH₂)CHO]⁺Fragmentation of the octyl chain.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.[15]

Predicted Chemical Reactivity and Synthetic Utility

2-Amino-5-octylbenzaldehyde is a bifunctional molecule, and its reactivity is dictated by the interplay of the amino and aldehyde groups.

Reactions Involving the Aldehyde Group

The aldehyde functionality is susceptible to nucleophilic attack, enabling a wide range of transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.

  • Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines.[11]

Reactions Involving the Amino Group

The amino group can act as a nucleophile in reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Cyclization Reactions: The Friedländer Synthesis

A particularly valuable application of 2-aminobenzaldehydes is in the Friedländer synthesis of quinolines.[2][16] This involves the condensation of the 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester). The resulting 6-octylquinoline derivatives could be of significant interest in drug discovery.

Friedlander_Synthesis Reactant1 2-Amino-5-octylbenzaldehyde Reaction Friedländer Annulation (Base or Acid Catalyst) Reactant1->Reaction Reactant2 Ketone (R-CO-CH₂-R') Reactant2->Reaction Product Substituted 6-Octylquinoline Reaction->Product

Caption: The Friedländer synthesis of substituted quinolines.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a reactive 2-aminobenzaldehyde core and a lipophilic octyl tail makes this molecule a promising scaffold for several therapeutic areas:

  • Anticancer Agents: Many quinoline-based compounds exhibit anticancer activity. The octyl group could enhance cell membrane permeability and accumulation within cancer cells.[17]

  • Antimicrobial Agents: The increased lipophilicity may improve the ability of derived compounds to penetrate bacterial cell walls, potentially leading to new classes of antibiotics.

  • Central Nervous System (CNS) Drugs: Lipophilicity is a key factor for compounds targeting the CNS, as it facilitates crossing the blood-brain barrier.

Safety and Handling

While specific toxicity data for 2-Amino-5-octylbenzaldehyde is unavailable, it should be handled with the care appropriate for a novel research chemical. Based on its structural analogues, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as 2-aminobenzaldehydes can be unstable and prone to self-condensation.[6]

Conclusion

2-Amino-5-octylbenzaldehyde represents a promising, yet underexplored, building block for chemical synthesis. This in-depth technical guide, through a predictive analysis of its physicochemical properties, synthetic accessibility, and potential reactivity, provides a solid foundation for researchers to begin exploring its utility. The insights presented herein are intended to accelerate the application of this novel synthon in the development of new pharmaceuticals and functional materials. As with any new compound, experimental verification of these predicted properties is a crucial next step.

References

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  • LookChem. (n.d.). Cas 529-23-7, 2-Aminobenzaldehyde. Retrieved from [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • ResearchGate. (2018). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

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  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20028-53-9, 2-Amino-5-chlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Shen, Q., et al. (2012). Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

  • PubMed. (2016). Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2-Selective Inhibitors to Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • PubChem. (n.d.). 2-Amino-5-methylbenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (2022). Reimer Tiemann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-chlorobenzaldehyde.
  • MIT Open Access Articles. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of quinoline synthesis from 2‐aminobenzaldehydes and ketones.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Reimer-Tiemann reaction of aniline. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Retrieved from [Link]

  • Helda - University of Helsinki. (2019). A combined targeted/untargeted LC-MS/MS-based screening approach for mammalian cell lines treated with ionic liquids : Toxicity. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-5-octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through mass spectrometry is not merely a routine analysis; it is a detailed investigation into the heart of a molecule's identity. This guide is crafted from field-proven insights to provide a comprehensive technical narrative on the mass spectrometric analysis of 2-Amino-5-octylbenzaldehyde. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended to serve as a practical and authoritative resource, grounded in scientific literature, for researchers and professionals in drug development and related fields.

Introduction

2-Amino-5-octylbenzaldehyde, with its unique trifunctionalized structure comprising a primary amine, an aldehyde group, and a long alkyl chain on an aromatic ring, presents an interesting analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide will delve into the core principles of analyzing this molecule, from selecting the appropriate ionization technique to predicting and interpreting its fragmentation patterns.

Physicochemical Properties and Their Implications for Mass Spectrometry

Before delving into the analytical methodology, it is essential to consider the physicochemical properties of 2-Amino-5-octylbenzaldehyde (C15H23NO, Molecular Weight: 233.35 g/mol ). The presence of a polar amino group and a moderately polar aldehyde function, contrasted with a nonpolar octyl chain, gives the molecule an amphipathic character. This duality influences its solubility and volatility, which are key factors in selecting the appropriate sample introduction and ionization methods. The aromatic ring provides a stable core, while the various functional groups offer sites for specific fragmentation.

PropertyValueImplication for MS Analysis
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Polarity AmphipathicInfluences choice of chromatographic conditions and ionization source.
Volatility Low to moderateSuggests that techniques suitable for non-volatile compounds (e.g., ESI, APCI) will be more effective than those requiring high volatility (e.g., traditional EI with direct insertion).
Key Functional Groups Primary amine, Aldehyde, Octyl chain, Aromatic ringProvides predictable sites for fragmentation.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is paramount for the successful analysis of 2-Amino-5-octylbenzaldehyde.[1] The goal is to generate gas-phase ions of the analyte with minimal unsolicited fragmentation and maximum efficiency.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[2] Given the presence of the primary amino group, 2-Amino-5-octylbenzaldehyde is expected to readily protonate in the positive ion mode, forming a prominent [M+H]+ ion.

Causality behind choosing ESI: The basicity of the amino group makes it an excellent proton acceptor, leading to efficient ionization in acidic mobile phases. ESI is less likely to cause in-source fragmentation of the labile aldehyde group compared to harder ionization techniques.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful technique for analyzing low to medium polarity compounds that are not readily ionized by ESI.[1] It involves the ionization of the analyte in the gas phase through ion-molecule reactions. For 2-Amino-5-octylbenzaldehyde, APCI is a viable alternative, particularly if the molecule exhibits limited solubility in typical ESI solvents. In positive-ion mode, protonation to yield [M+H]+ is the expected ionization pathway.[1]

Causality behind choosing APCI: APCI is generally more tolerant of less polar solvents and can handle higher flow rates, which can be advantageous in certain chromatographic setups. It is particularly effective for analytes with moderate volatility.

Electron Ionization (EI)

While a classic technique, traditional Electron Ionization (EI) is generally considered a "hard" ionization method that can lead to extensive fragmentation. For a molecule like 2-Amino-5-octylbenzaldehyde, direct probe EI analysis would likely result in a weak or absent molecular ion peak, with the spectrum dominated by fragment ions. However, when coupled with Gas Chromatography (GC-MS), EI can provide valuable structural information through reproducible fragmentation patterns.[3] Derivatization of the polar amino and aldehyde groups may be necessary to improve volatility and thermal stability for GC analysis.[3]

Causality behind considering EI: EI provides detailed structural information through its characteristic fragmentation patterns, which are highly reproducible and are extensively documented in spectral libraries.

Predicted Fragmentation Pathways

The fragmentation of 2-Amino-5-octylbenzaldehyde in the mass spectrometer is directed by the presence of its distinct functional groups. The following pathways are predicted based on established fragmentation rules for amines, aldehydes, and alkylbenzenes.[4][5]

Alpha Cleavage

Alpha cleavage is a dominant fragmentation pathway for both amines and aldehydes.[4][5][6]

  • Adjacent to the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. However, in this aromatic amine, the more likely scenario is cleavage within the alkyl chain.

  • Adjacent to the Aldehyde: The bond between the carbonyl carbon and the aromatic ring can cleave, though this is less common for aromatic aldehydes. More probable is the cleavage of the formyl group's C-H bond, leading to an [M-H]+ ion.

Benzylic Cleavage and Fragmentation of the Octyl Chain

The long octyl chain is a prime site for fragmentation. Benzylic cleavage, the breaking of the bond between the first and second carbon of the alkyl chain, is highly favored due to the formation of a stable benzylic carbocation.[7] This would result in a significant fragment ion.

Further fragmentation of the octyl chain will likely proceed through a series of neutral losses of ethylene (28 Da) or other small alkyl radicals, creating a characteristic pattern of ions separated by 14 or 28 m/z units in the lower mass range of the spectrum.[4]

McLafferty Rearrangement

For the aldehyde group, a McLafferty rearrangement is possible if a gamma-hydrogen is available on a side chain. In this molecule, the octyl chain does not have a gamma-hydrogen relative to the aldehyde. However, a similar rearrangement involving the octyl chain and the aromatic ring could potentially occur.

Tropylium Ion Formation

A common feature in the mass spectra of alkylbenzenes is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.[7][8] This often involves rearrangement of the initial benzylic cation.[7][8]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 2-Amino-5-octylbenzaldehyde.

    • Dissolve in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.

    • For ESI-MS, the final dilution should be made in a mobile phase-compatible solvent, e.g., 50:50 acetonitrile:water with 0.1% formic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is designed for a standard reverse-phase LC-ESI-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimize for minimal in-source fragmentation).

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Presentation and Interpretation

The expected mass spectrum of 2-Amino-5-octylbenzaldehyde will likely show a prominent protonated molecular ion [M+H]+ at m/z 234.3. The MS/MS spectrum will be crucial for structural confirmation.

Predicted Fragment Ion (m/z)Proposed Structure/Origin
234.3[M+H]+
217.2[M+H - NH3]+
134.1[M+H - C7H15]+ (Benzylic cleavage)
120.1[M+H - C8H17]+ (Cleavage of the entire octyl chain)
91.1Tropylium ion (C7H7+)

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weighing & Dissolving prep2 Serial Dilution prep1->prep2 lc_injection Injection prep2->lc_injection lc_column C18 Column lc_injection->lc_column lc_gradient Gradient Elution lc_column->lc_gradient ms_ion ESI Source (+ve) lc_gradient->ms_ion ms_analyzer Mass Analyzer (Q-TOF) ms_ion->ms_analyzer ms_detection Detection ms_analyzer->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Spectral Interpretation data_acquisition->data_processing

Caption: LC-MS/MS workflow for the analysis of 2-Amino-5-octylbenzaldehyde.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]+ (m/z 234.3) 2-Amino-5-octylbenzaldehyde F1 [M+H - NH3]+ (m/z 217.2) M->F1 - NH3 F2 Benzylic Cleavage Product (m/z 134.1) M->F2 - C7H15 F3 Loss of Octyl Chain (m/z 120.1) M->F3 - C8H17 F4 Tropylium Ion (m/z 91.1) F2->F4 Rearrangement

Caption: Predicted fragmentation of protonated 2-Amino-5-octylbenzaldehyde.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a high-resolution mass spectrometer allows for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions. The predictable fragmentation patterns, such as the benzylic cleavage and the formation of a tropylium ion, serve as internal confirmations of the molecular structure. Furthermore, the chromatographic separation ensures that the analyzed signal corresponds to the compound of interest, free from isobaric interferences.

Conclusion

The mass spectrometric analysis of 2-Amino-5-octylbenzaldehyde is a multifaceted process that requires careful consideration of the molecule's unique chemical properties. By selecting the appropriate ionization technique, such as ESI or APCI, and by understanding the predictable fragmentation pathways, researchers can confidently identify and characterize this compound. This guide provides a robust framework for developing and executing such an analysis, grounded in the principles of scientific integrity and field-proven expertise.

References

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. (2022). Retrieved from [Link]

  • 2-Amino-5-methylbenzaldehyde | C8H9NO | CID 13891190. PubChem. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022). RSC Publishing. Retrieved from [Link]

  • Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. (2014). PubMed. Retrieved from [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). PMC - NIH. Retrieved from [Link]

  • 4-Octylaniline | C14H23N | CID 85346. PubChem. Retrieved from [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. Retrieved from [Link]

  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). YouTube. Retrieved from [Link]

  • The positive ion APCI mass spectra of five synthetic aldehydes and ketones... (2021). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

  • Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. (2015). Longdom Publishing. Retrieved from [Link]

  • In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline. (2018). Stanford University. Retrieved from [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. (2011). PMC - NIH. Retrieved from [Link]

  • Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. (2013). Analyst (RSC Publishing). Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved from [Link]

  • Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. Retrieved from [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Retrieved from [Link]

  • MassBank. Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v)... ResearchGate. Retrieved from [Link]

  • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (2000). ACS Publications. Retrieved from [Link]

  • Chemical Analysis of Complex Organic Mixtures Using Reactive Nanospray Desorption Electrospray Ionization Mass Spectrometry. (2012). UCI Department of Chemistry. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). MDPI. Retrieved from [Link]

  • GNPS Public Spectral Libraries. Retrieved from [Link]

  • Mass spectra of aniline with different ionization methods. ͑ a ͒... ResearchGate. Retrieved from [Link]

  • Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. (2023). YouTube. Retrieved from [Link]

  • Electrospray Ionization (ESI-MS) and On- Line Liquid Chromatography/ Mass Spectrometry (LC/ MS). (2001). ResearchGate. Retrieved from [Link]

  • 4-Ethylaniline | C8H11N | CID 11504. PubChem. Retrieved from [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). ResearchGate. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). ACP. Retrieved from [Link]

  • Peptide Mass Spectral Libraries. NIST. Retrieved from [Link]

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A Technical Guide to the Potential Research Applications of 2-Amino-5-octylbenzaldehyde: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel

In the landscape of chemical research, the exploration of novel molecular architectures is the cornerstone of innovation. This guide delves into the prospective research applications of 2-Amino-5-octylbenzaldehyde, a compound that, while not extensively documented in current literature, presents a compelling scaffold for scientific inquiry. Our approach is one of informed extrapolation, drawing upon the well-established chemistry of its structural analogs, such as 2-aminobenzaldehyde and its 5-substituted derivatives (e.g., chloro, bromo, and methyl). The introduction of a lipophilic octyl chain at the 5-position is poised to introduce unique physicochemical properties, opening avenues for novel applications in medicinal chemistry, materials science, and diagnostics. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-thinking hypotheses to unlock the potential of this intriguing molecule.

Molecular Profile and Physicochemical Postulates

2-Amino-5-octylbenzaldehyde is an aromatic compound characterized by a benzene ring substituted with an aldehyde group, an amino group, and an octyl group. The ortho-disposition of the amino and aldehyde functionalities is a key structural feature, predisposing the molecule to a rich variety of chemical transformations.

PropertyPredicted CharacteristicRationale
Molecular Formula C₁₅H₂₃NOBased on the constituent atoms.
Molecular Weight 233.35 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange oil or low-melting solidSimilar to other 2-aminobenzaldehydes.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, chloroform); poorly soluble in water.The long octyl chain imparts significant lipophilicity.
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation. The amino group is a nucleophile and can be acylated, alkylated, or diazotized. The aromatic ring can undergo electrophilic substitution.Inherent reactivity of the functional groups.

The presence of both electron-donating (amino and octyl) and electron-withdrawing (aldehyde) groups on the benzene ring creates a unique electronic environment that influences its reactivity and potential applications.

Hypothetical Synthetic Pathways

Route A: Oxidation of a Substituted Benzyl Alcohol

This approach mirrors a common synthesis for 2-aminobenzaldehydes and involves the oxidation of a precursor alcohol.[1][2]

Experimental Protocol:

  • Synthesis of (2-Amino-5-octylphenyl)methanol:

    • Start with a suitable commercially available precursor, such as 4-octylaniline.

    • Protect the amino group (e.g., as an acetamide).

    • Introduce a hydroxymethyl group at the ortho position via a suitable formylation reaction followed by reduction.

    • Deprotect the amino group to yield the target alcohol.

  • Oxidation to 2-Amino-5-octylbenzaldehyde:

    • Dissolve (2-Amino-5-octylphenyl)methanol in a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Add an oxidizing agent, such as activated manganese dioxide (MnO₂), in excess.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Route_A start 4-Octylaniline step1 Protection of Amine start->step1 e.g., Acetic Anhydride step2 Formylation & Reduction step1->step2 e.g., Vilsmeier-Haack, then NaBH₄ step3 Deprotection step2->step3 e.g., Acid/Base Hydrolysis alcohol (2-Amino-5-octylphenyl)methanol step3->alcohol oxidation Oxidation (e.g., MnO₂) alcohol->oxidation product 2-Amino-5-octylbenzaldehyde oxidation->product Synthesis_Route_B start 4-Octylaniline protection Protection of Amine start->protection e.g., Pivaloyl chloride metalation Directed Ortho-Metalation protection->metalation e.g., n-BuLi, -78°C formylation Formylation (DMF) metalation->formylation deprotection Deprotection formylation->deprotection e.g., Acid Hydrolysis product 2-Amino-5-octylbenzaldehyde deprotection->product Medicinal_Chemistry_Applications main 2-Amino-5-octylbenzaldehyde sub1 Heterocycle Synthesis Quinoline Derivatives Acridine Scaffolds Benzodiazepine Analogs main:f0->sub1:head Condensation Reactions sub2 Schiff Base Formation Ligand Synthesis Metal Complexes main:f0->sub2:head Reaction with Amines/Carbonyls Fluorescent_Probe_Workflow start Synthesize 2-Amino-5-octylbenzaldehyde step1 Condense with a Fluorophore start->step1 step2 Characterize Photophysical Properties (Absorption, Emission) step1->step2 step3 Investigate Selectivity and Sensitivity to Target Analyte step2->step3 step4 Optimize Probe Performance step3->step4 end Application in Sensing/Imaging step4->end

Sources

Technical Guide: Reactivity and Stability Profiling of 2-Amino-5-octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-5-octylbenzaldehyde is a specialized, lipophilic bifunctional intermediate. While it shares the core reactivity of 2-aminobenzaldehyde (anthranilaldehyde), the presence of the C8-octyl chain at the 5-position drastically alters its physicochemical behavior, solubility profile, and handling requirements.

This compound is primarily utilized as a lipophilic scaffold in the synthesis of quinolines, quinazolines, and acridines via condensation reactions (e.g., Friedländer synthesis). Its stability profile is dominated by two competing degradation pathways: oxidative dehydrogenation to the corresponding benzoic acid and acid-catalyzed self-condensation (oligomerization).

Critical Insight: Unlike its lower molecular weight analogs (e.g., 5-methyl or 5-chloro), the 5-octyl variant exhibits surfactant-like properties. In aqueous-organic mixtures, it may form micellar aggregates, which can kinetically trap the aldehyde or, conversely, accelerate intermolecular self-condensation due to high local concentration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification / EstimateNotes
IUPAC Name 2-Amino-5-octylbenzaldehyde
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol Significant increase over parent (121.14 g/mol )
Appearance Yellow to amber oil or low-melting solidTendency to supercool due to alkyl chain disorder
LogP (Predicted) ~5.2 - 5.8Highly Lipophilic (Class II/IV intermediate)
Solubility Soluble in DCM, THF, Toluene. Insoluble in water.[1]May form emulsions in aqueous acid/base.
pKa (Aniline) ~2.0 - 2.5Electron-donating alkyl group slightly increases basicity vs parent.

Reactivity Profile: The "Ortho-Effect"

The juxtaposition of the nucleophilic amino group (-NH₂) and the electrophilic aldehyde (-CHO) creates a system primed for both heterocyclization and instability .

Primary Utility: Friedländer Condensation

The "value-add" reaction. Under basic or acidic catalysis, 2-Amino-5-octylbenzaldehyde condenses with ketones or aldehydes containing


-methylene groups to form substituted quinolines.
  • Mechanism: Schiff base formation followed by intramolecular aldol condensation.

  • Octyl Effect: The lipophilic tail directs the molecule into organic phases in biphasic reactions, often necessitating Phase Transfer Catalysts (PTC) for optimal yields.

Instability Pathway A: Self-Condensation (Oligomerization)

This is the primary storage failure mode. In the absence of an external electrophile, the amine of one molecule attacks the aldehyde of another.

  • Dimerization: Formation of a Schiff base dimer.

  • Trimerization: The dimer cyclizes with a third monomer to form a bisanhydro trimer (a macrocyclic or caged aminal species). This process is acid-catalyzed and irreversible.

Instability Pathway B: Auto-Oxidation

Aldehydes are inherently reducing agents. Exposure to atmospheric oxygen converts the -CHO group to -COOH (2-amino-5-octylbenzoic acid), which is catalytically dead for Friedländer chemistry.

Visualizing the Reactivity Network

The following diagram maps the competing pathways between productive synthesis and degradation.

ReactivityPathways Monomer 2-Amino-5-octylbenzaldehyde (Active Monomer) Oxidation Degradation A: 2-Amino-5-octylbenzoic Acid (Dead End) Monomer->Oxidation O2 / Air (Auto-oxidation) Dimer Schiff Base Dimer (Transient) Monomer->Dimer Self-Condensation (k1) Quinoline Target Product: Substituted Quinoline (Friedländer) Monomer->Quinoline Base/Acid Cat. Trimer Degradation B: Bisanhydro Trimer (Insoluble Precipitate) Dimer->Trimer + Monomer (Acid Cat.) Ketone Ketone Partner (R-CH2-COR') Ketone->Quinoline +

Figure 1: Competing reaction pathways. The primary goal is to drive the green path while suppressing the red degradation loops.

Stability Study Protocol (Standard Operating Procedure)

This protocol is designed to validate the handling window of the intermediate during scale-up.

Experimental Design

Objective: Determine


 (time to 90% potency) under process-relevant conditions.
ConditionStress FactorRationale
A (Control) -20°C, Argon sealedBaseline stability (Solid State).
B (Solution) 25°C, THF, Air exposedSimulate benchtop handling/oxidation risk.
C (Acidic) 25°C, THF + 1% AcOHSimulate reaction initiation conditions (Self-condensation risk).
D (Basic) 25°C, THF + 1% TEASimulate basic workup stability.
Analytical Method (HPLC-UV)

Due to the octyl chain, standard C18 methods for anthranilaldehyde must be modified to prevent varying retention times or carryover.

  • Column: C8 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Rationale: C18 may retain the octyl tail too strongly.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 95% B over 15 min. Note: High organic start required due to lipophilicity.

  • Detection: 254 nm (Benzene ring) and 350 nm (Schiff base formation indicator).

Workflow Visualization

StabilityWorkflow cluster_conditions Stress Conditions Start Sample: 2-Amino-5-octylbenzaldehyde Prep Dissolve in MeCN (1 mg/mL) Immediate Injection (T=0) Start->Prep Cond_A Acid Stress (Self-Condensation) Prep->Cond_A Cond_B Oxidative Stress (Air Exposure) Prep->Cond_B Analysis HPLC Monitoring (Intervals: 1h, 4h, 24h) Cond_A->Analysis Cond_B->Analysis Data Data Output: % Remaining vs Time Analysis->Data Decision Determine Handling Window (t90) Data->Decision

Figure 2: Stability testing workflow to determine process handling windows.

Handling & Storage Recommendations

Based on the intrinsic reactivity of the 2-aminobenzaldehyde scaffold, the following protocols are mandatory:

  • Inert Atmosphere: Strictly store under Argon or Nitrogen.[1] The octyl chain does not protect the aldehyde from oxidation.

  • Temperature: Store at -20°C .

    • Why? Self-condensation is second-order with respect to concentration but also temperature-dependent. Low temperature kinetically inhibits the initial nucleophilic attack.

  • Solvent Choice: Avoid protic solvents (EtOH, MeOH) for storage.

    • Risk:[2][3][4] In alcohols, the aldehyde exists in equilibrium with the hemiacetal, which can complicate stoichiometry in subsequent reactions. Store as a neat oil/solid or in anhydrous Toluene.

  • Quenching: If the material must be held in solution, ensure the pH is slightly basic (pH 8-9) to inhibit the acid-catalyzed self-condensation, provided the downstream chemistry tolerates it.

References

  • Friedländer Synthesis Mechanism

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Self-Condensation of o-Aminobenzaldehydes

    • McNaughton, D. E., & Rogers, C. (2017). The self-condensation of a derivative of o-aminobenzaldehyde.[5][3][6] Canadian Journal of Chemistry.

  • General Stability of Aminobenzaldehydes

    • Sigma-Aldrich.[7] (n.d.). 2-Aminobenzaldehyde Product Information & Safety Data Sheet.

  • Lipophilicity & Octyl Chain Effects (Analogous Systems)

    • PubChem. (2023).

Sources

Methodological & Application

Application Note: Development of a "Turn-On" Fluorescent Probe for Metal Ion Detection Using a 2-Amino-5-octylbenzaldehyde Schiff Base Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for "Turn-On" Fluorescent Probes in Cellular and Environmental Analysis

In the realms of cellular biology, drug discovery, and environmental monitoring, the precise detection and quantification of specific analytes are of paramount importance. Fluorescent probes have emerged as indispensable tools for these tasks, offering high sensitivity, excellent spatial and temporal resolution, and operational simplicity.[1][2] Among the various classes of fluorescent sensors, "turn-on" probes are particularly advantageous. These probes are designed to be minimally fluorescent in their free state and exhibit a significant increase in fluorescence intensity upon binding to their target analyte. This "off-on" switching mechanism provides a high signal-to-noise ratio, minimizing false positives and enabling the detection of even minute concentrations of the target.

This application note provides a comprehensive guide to the design, synthesis, characterization, and application of a novel "turn-on" fluorescent probe, AOB-Probe-1 , based on a Schiff base derivative of 2-Amino-5-octylbenzaldehyde. The long octyl chain is incorporated to enhance the probe's lipophilicity, facilitating its integration into cellular membranes or interaction with hydrophobic pockets in biomolecules. The core design relies on the well-established principle of Photoinduced Electron Transfer (PET) quenching, where the lone pair of electrons on the imine nitrogen quenches the fluorescence of the appended fluorophore in the free probe. Upon coordination with a target metal ion, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Probe Design and Mechanism of Action

The rational design of a fluorescent probe involves the integration of three key components: a fluorophore, a recognition moiety (receptor), and a linker. In AOB-Probe-1 , these components are:

  • Fluorophore: A coumarin derivative is chosen for its high fluorescence quantum yield, photostability, and environmentally sensitive emission profile.

  • Recognition Moiety: The Schiff base formed from 2-Amino-5-octylbenzaldehyde and a coumarin aldehyde serves as the recognition site for the target metal ion. The imine nitrogen and the phenolic oxygen of the coumarin create a chelating pocket.

  • Linker: The direct condensation of the amine and aldehyde forms the imine linker, which is also an integral part of the recognition and signaling mechanism.

The proposed "turn-on" mechanism for AOB-Probe-1 is illustrated below.

cluster_0 Free Probe (Low Fluorescence) cluster_1 Probe-Metal Complex (High Fluorescence) AOB_Probe_1 AOB-Probe-1 PET Photoinduced Electron Transfer (PET) AOB_Probe_1->PET e- transfer Fluorophore_Quenched Fluorophore (Quenched) PET->Fluorophore_Quenched AOB_Probe_1_Metal AOB-Probe-1 + Metal Ion PET_Inhibited PET Inhibited AOB_Probe_1_Metal->PET_Inhibited Binding Fluorophore_Emitting Fluorophore (Emitting Light) PET_Inhibited->Fluorophore_Emitting Analyte Metal Ion Analyte->AOB_Probe_1_Metal Chelation Start Starting Materials (2-Amino-5-octylbenzaldehyde, 8-Formyl-7-hydroxy-4-methylcoumarin) Reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Precipitation & Filtration Reaction->Purification Product AOB-Probe-1 Purification->Product Cell_Culture Culture Cells Probe_Loading Incubate with AOB-Probe-1 Cell_Culture->Probe_Loading Wash_1 Wash with PBS Probe_Loading->Wash_1 Image_Control Image Control Cells (Low Fluorescence) Wash_1->Image_Control Metal_Treatment Treat with Metal Ion Wash_1->Metal_Treatment Wash_2 Wash with PBS Metal_Treatment->Wash_2 Image_Treated Image Treated Cells (High Fluorescence) Wash_2->Image_Treated

Sources

Application Notes and Protocols: Leveraging 2-Amino-5-octylbenzaldehyde in the Synthesis of Solution-Processable Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of 2-Amino-5-octylbenzaldehyde in Organic Electronics

The field of organic electronics continues to accelerate, driven by the promise of lightweight, flexible, and cost-effective devices.[1] At the heart of this innovation lies the molecular design of novel organic semiconductors (OSCs). 2-Amino-5-octylbenzaldehyde emerges as a highly strategic building block in this endeavor. Its unique bifunctionality, possessing both a nucleophilic amino group and an electrophilic aldehyde, enables its use as a monomer in the synthesis of conjugated polymers. Specifically, the long octyl chain imparts crucial solution processability, a key requirement for scalable manufacturing techniques like printing and coating.[2] This guide provides an in-depth exploration of the application of 2-Amino-5-octylbenzaldehyde in the preparation of poly(azomethine)s, a class of organic semiconductors with tunable optoelectronic properties.[3][4]

Expertise & Experience: The Rationale Behind the Molecular Design

The incorporation of an octyl group at the 5-position of 2-aminobenzaldehyde is a deliberate design choice rooted in established principles of organic semiconductor engineering. Long alkyl chains are known to enhance the solubility of conjugated polymers in common organic solvents, a critical factor for solution-based fabrication of thin-film transistors and other electronic devices.[2] This improved solubility mitigates the processing challenges often encountered with rigid, high-molecular-weight polymers.[3] Furthermore, the steric hindrance introduced by the octyl group can influence the packing of the polymer chains in the solid state, which in turn affects the charge carrier mobility of the resulting semiconductor.[5] The amino and aldehyde functionalities provide a direct route to forming the imine (-C=N-) linkages that constitute the conjugated backbone of poly(azomethine)s, also known as Schiff base polymers.[5] The electronic properties of these polymers can be readily tuned by judicious selection of the co-monomer, allowing for the targeted design of materials with specific HOMO/LUMO energy levels and optical bandgaps.[4][6]

Trustworthiness: A Self-Validating Synthetic System

The protocols detailed herein are designed to be self-validating through a series of integrated characterization steps. The successful synthesis of the target organic semiconductors can be confirmed at each stage, ensuring the reliability and reproducibility of the experimental workflow. The formation of the imine bond in the poly(azomethine) can be unequivocally identified by the disappearance of the characteristic aldehyde and amine proton signals in ¹H NMR spectroscopy and the emergence of a new signal corresponding to the azomethine proton. Further validation is achieved through FT-IR spectroscopy, where the disappearance of the C=O and N-H stretching bands and the appearance of a C=N stretching vibration provide definitive evidence of polymerization. The optical and electronic properties of the final polymer are then characterized by UV-Vis spectroscopy and cyclic voltammetry, allowing for the determination of the optical bandgap and HOMO/LUMO energy levels. These experimentally determined values can be correlated with the desired electronic characteristics, thus validating the success of the synthesis and the properties of the resulting material. Thermal stability, another critical parameter for device applications, is assessed using thermogravimetric analysis (TGA).

Experimental Protocols

Protocol 1: Synthesis of a Representative Poly(azomethine) from 2-Amino-5-octylbenzaldehyde and p-Phenylenediamine

This protocol describes a typical polycondensation reaction to synthesize a solution-processable poly(azomethine).

Materials:

  • 2-Amino-5-octylbenzaldehyde (Monomer A)

  • p-Phenylenediamine (Monomer B)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl) (optional, to enhance solubility)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Oil bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Monomer Preparation: Ensure both 2-Amino-5-octylbenzaldehyde and p-phenylenediamine are pure and dry. Recrystallize or sublime if necessary.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add equimolar amounts of 2-Amino-5-octylbenzaldehyde and p-phenylenediamine. For example, add 1.0 mmol of each monomer.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst: Add anhydrous DMAc (or NMP) to the flask to achieve a monomer concentration of approximately 0.1-0.5 M. If using, add 5 wt% of LiCl relative to the solvent to improve polymer solubility.[7]

  • Polycondensation: Heat the reaction mixture to 80-120 °C under a continuous flow of argon or nitrogen. Allow the reaction to proceed for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer under high vacuum at 60-80 °C for at least 24 hours to remove any residual solvent.

Characterization: The resulting polymer can be characterized by ¹H NMR, FT-IR, UV-Vis spectroscopy, GPC (for molecular weight determination), TGA, and cyclic voltammetry.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers (2-Amino-5-octylbenzaldehyde & Diamine) Polycondensation Polycondensation (DMAc/NMP, Heat) Monomers->Polycondensation Precipitation Precipitation (Methanol) Polycondensation->Precipitation Purification Purification & Drying Precipitation->Purification Structural Structural Analysis (NMR, FT-IR) Purification->Structural Properties Property Analysis (UV-Vis, CV, TGA, GPC) Structural->Properties Device Device Fabrication & Testing (OFET) Properties->Device

Caption: Experimental workflow for the synthesis and characterization of poly(azomethine)s.

Data Presentation: Properties of Analogous Poly(azomethine)s

Table 1: Optical and Electrochemical Properties of Representative Poly(azomethine)s

Polymer Structure (Analogous)HOMO Level (eV)[6][8]LUMO Level (eV)[6][8]Optical Bandgap (eV)[9]
Poly(azomethine) with hexyl side chains-5.2 to -5.5-2.8 to -3.12.1 to 2.4
Poly(azomethine) with dodecyl side chains-5.1 to -5.4-2.7 to -3.02.0 to 2.3
Thiophene-containing poly(azomethine)-5.0 to -5.3-2.9 to -3.21.8 to 2.1

Table 2: Device Performance of Organic Field-Effect Transistors (OFETs) based on Analogous Poly(azomethine)s

Polymer Active Layer (Analogous)Hole Mobility (cm²/Vs)[8]On/Off RatioDeposition Method
Poly(azomethine) with octyl chains10⁻⁴ to 10⁻³10⁴ to 10⁵Solution Shearing
Regioregular poly(3-hexylthiophene) (P3HT) - Reference10⁻² to 10⁻¹> 10⁶Spin Coating
Donor-Acceptor Copolymer> 1> 10⁶Spin Coating

Mechanistic Insights: The Polycondensation Reaction

The synthesis of poly(azomethine)s from 2-Amino-5-octylbenzaldehyde and a diamine proceeds via a step-growth polycondensation mechanism. The reaction is typically acid-catalyzed, although it can also proceed thermally.

cluster_mechanism Polycondensation Mechanism Reactants 2-Amino-5-octylbenzaldehyde + Diamine Protonation Protonation of Carbonyl Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Imine_Formation Imine (Schiff Base) Formation Dehydration->Imine_Formation Polymer Poly(azomethine) Imine_Formation->Polymer Propagation

Caption: Simplified mechanism of acid-catalyzed poly(azomethine) formation.

The reaction is initiated by the protonation of the aldehyde's carbonyl group, which increases its electrophilicity. The amino group of the diamine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step leads to the formation of the imine bond. This process repeats to form the polymer chain. The equilibrium of this reaction is driven towards the product by the removal of water, which is facilitated by carrying out the reaction at elevated temperatures under an inert gas flow.

Conclusion and Future Outlook

2-Amino-5-octylbenzaldehyde is a versatile and valuable monomer for the synthesis of solution-processable organic semiconductors. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in organic electronics. The ability to tune the electronic properties through the choice of co-monomer, combined with the enhanced solubility imparted by the octyl chain, makes this an attractive platform for the development of next-generation organic electronic materials for applications in flexible displays, sensors, and solar cells. Future work should focus on the synthesis and detailed characterization of a wider range of polymers derived from 2-Amino-5-octylbenzaldehyde to build a comprehensive library of materials with tailored properties for specific device applications.

References

  • Al-Owaedi, O. A., et al. (2025). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. Polymers, 17(7), 1425. [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering, 2100091. [Link]

  • Jenekhe, S. A. (1996). Polyazomethines. Synthesis, properties and applications (review). Polymer Reviews, 36(4), 607-649. [Link]

  • El-Sayed, A. M., et al. (2022). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. Scientific Reports, 12(1), 1-16. [Link]

  • Ho, V. (2021). Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace Repository. [Link]

  • Patil, Y., & Maldar, N. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Journal of Macromolecular Science, Part A, 54(7), 449-456. [Link]

  • Sharma, K., et al. (2026). Role of Schiff Bases and their Complexes in Optoelectronic Devices: A Review. Asian Journal of Chemistry, 38(1), 1-15. [Link]

  • Kim, J., et al. (2023). Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. Organic Electronics, 123, 106968. [Link]

  • Zheng, Y., et al. (2023). Increasing Charge Carrier Mobility through Modifications of Terminal Groups of Y6: A Theoretical Study. International Journal of Molecular Sciences, 24(10), 8610. [Link]

  • Milián-Medina, B., & Gierschner, J. (2015). Charge carrier mobility and electronic properties of Al (Op) 3: impact of excimer formation. Beilstein journal of organic chemistry, 11, 638-645. [Link]

  • Li, J., et al. (2022). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Journal of Materials Chemistry C, 10(1), 35-58. [Link]

  • Kaya, C., & Büyükgüngör, O. (2025). Optoelectronic and photonic properties of π-conjugated benzonitrile derivative bis-Schiff base by solution technique. Journal of Molecular Structure, 1315, 138249. [Link]

  • Bouzouraa, B., et al. (2014). HOMO and LUMO surface plots for alkyl-substituted analogues of polymer. Synthetic Metals, 195, 109-115. [Link]

  • Ankad, S. M., et al. (2023). Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. ACS omega. [Link]

  • Kim, H., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Materials, 16(16), 5691. [Link]

  • Torres, R. P., et al. (2025). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. Polymers, 17(9), 1874. [Link]

  • Ben-sedrine, N., et al. (2012). Theoretical study of new materials based on thiophene for photovoltaic applications. Physical Chemistry Research, 1(1), 59-67. [Link]

  • Kim, J., et al. (2023). Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. Organic Electronics, 123, 106968. [Link]

  • Khan, M. A., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC advances, 14(51), 37537-37546. [Link]

  • Hameed, A. S., et al. (2024). Studies of the nonlinear optical properties of a synthesized Schiff base ligand using visible cw laser beams. Optical and Quantum Electronics, 56(6), 1-20. [Link]

  • Chen, Y. C., et al. (2025). Solution-processable end-functionalized tetrathienoacene semiconductors: Synthesis, characterization and organic field effect transistors applications. Dyes and Pigments, 226, 112134. [Link]

  • Patel, K., & Patel, R. (1986). Polycondensation of glyoxal with aromatic diamines. Polymer Bulletin, 15(5), 405-409. [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing side products in 2-Amino-5-octylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 2-Amino-5-octylbenzaldehyde . This molecule presents a classic "Janus-faced" challenge in organic synthesis: it is a highly versatile intermediate for heterocycle synthesis (e.g., quinolines, acridines) but is inherently unstable due to its tendency to self-condense.[1]

Identifying, Minimizing, and Troubleshooting Side Products

Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Synthesis, Purification, and Stability Management[1]

Introduction: The Stability Paradox

2-Amino-5-octylbenzaldehyde is an ortho-amino aldehyde. These molecules are notoriously unstable because they contain both a nucleophile (amine) and an electrophile (aldehyde) in perfect proximity for intermolecular condensation.[1]

  • Primary Failure Mode: Self-condensation (Friedländer-type) leading to oligomers and polymers.[1]

  • Secondary Failure Mode: Oxidation to the corresponding benzoic acid or over-reduction to the benzyl alcohol.[1]

This guide provides two validated synthetic routes and a comprehensive troubleshooting framework to manage these risks.

Validated Synthetic Routes

Route A: The Convergent "Suzuki" Method (Recommended for Purity)

Best for: Medicinal chemistry, small-scale high-purity needs, and avoiding regioisomers.[1]

Logic: Instead of nitrating an octyl-benzene (which yields difficult-to-separate isomers), we install the octyl chain onto a pre-functionalized core using Suzuki-Miyaura coupling.[1]

  • Starting Material: 2-Amino-5-bromobenzaldehyde (commercially available).[1]

  • Reagent:

    
    -Octylboronic acid (or pinacol ester).[1]
    
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .[1]
  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    (milder bases prevent aldehyde degradation).[1]
Route B: The Classical "Nitro-Reduction" Method (Recommended for Scale)

Best for: Bulk synthesis where chromatography is difficult.[1]

Logic: Reduction of the nitro precursor.[1] This method is cheaper but risky due to "runaway" reduction of the aldehyde or incomplete reduction leading to azo impurities.[1]

  • Precursor: 2-Nitro-5-octylbenzaldehyde.[1]

  • Reagent: Iron powder (Fe) with NH

    
    Cl (Bechamp reduction) or SnCl
    
    
    
    .[1]
  • Avoid: Catalytic hydrogenation (Pd/C + H

    
    ) often reduces the aldehyde to the alcohol (2-amino-5-octylbenzyl alcohol).[1]
    

Troubleshooting Guide: Side Product Identification

Issue 1: "My product turned into a gummy solid/insoluble precipitate."

Diagnosis: Self-Condensation / Oligomerization .[1] Mechanism: The amine of Molecule A attacks the aldehyde of Molecule B.[1] This propagates, forming dimers (Schiff bases) and eventually complex macrocycles or polymers.[1]

Corrective Actions:

  • Concentration Control: Perform the reaction at high dilution (0.05 M - 0.1 M). High concentration favors intermolecular reaction (polymerization) over the desired intramolecular stability.[1]

  • Temperature: Keep the reaction temperature below 60°C. If heating is required (e.g., Suzuki), cool immediately upon completion.

  • Storage: Do not store the free base. Convert immediately to the hydrochloride salt or use in the next step (telescoping).[1]

Issue 2: "I see a peak at M+16 in LCMS."

Diagnosis: Oxidation to Benzoic Acid . Mechanism: 2-Amino-5-octylbenzoic acid formation due to air exposure.[1] Aldehydes are easily oxidized, and the electron-donating amino group activates the ring, making it more susceptible.[1]

Corrective Actions:

  • Degassing: Rigorously degas all solvents with Argon/Nitrogen sparging for 15 minutes before adding the catalyst.

  • Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) to the workup solvent if the product must be stored briefly.[1]

Issue 3: "I see a peak at M+2 in LCMS (M+4 relative to starting nitro)."

Diagnosis: Over-reduction to Benzyl Alcohol .[1] Mechanism: The aldehyde group was reduced to a primary alcohol (2-amino-5-octylbenzyl alcohol).[1] This is common if NaBH


 or H

/Pd is used.[1]

Corrective Actions:

  • Reagent Switch: Switch to chemoselective reducing agents like Fe/NH

    
    Cl  or SnCl
    
    
    
    .[1] These reduce the nitro group without touching the aldehyde.[1]
  • Avoid: Do not use standard catalytic hydrogenation or hydride reagents (LiAlH

    
    , NaBH
    
    
    
    ).[1]

Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities. Use this to trace back the origin of unknown peaks in your chromatogram.[1]

SideProducts Start Precursor (2-Nitro-5-octylbenzaldehyde) Target TARGET 2-Amino-5-octylbenzaldehyde Start->Target Selective Reduction (Fe/NH4Cl) Alcohol Impurity A: Over-Reduction (Benzyl Alcohol) Start->Alcohol Strong Reductant (H2/Pd, NaBH4) Azo Impurity D: Azo Dimer (Incomplete Reduction) Start->Azo Basic pH / Low Fe Acid Impurity B: Oxidation (Benzoic Acid) Target->Acid Air/O2 Exposure Dimer Impurity C: Oligomers (Schiff Base Polymers) Target->Dimer Heat / High Conc. (Self-Condensation)

Caption: Reaction pathway showing the target molecule (Green) and the critical control points where specific impurities (Red/Yellow) are generated.[1][2][3]

Experimental Protocol: The "Safe" Suzuki Method

This protocol minimizes side products by avoiding the nitro-reduction step entirely.[1]

Reagents:

  • 2-Amino-5-bromobenzaldehyde (1.0 eq)[1]

  • 
    -Octylboronic acid (1.2 eq)[1]
    
  • Pd(dppf)Cl

    
    [1]·DCM (0.05 eq)[1]
    
  • K

    
    PO
    
    
    
    (3.0 eq)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: Add bromide, boronic acid, and base to a pressure vial.

  • Solvent & Degas: Add solvents.[1] Sparge with Argon for 10 mins. Critical: Oxygen causes homocoupling of the boronic acid.[1]

  • Catalyst: Add Pd catalyst quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Target R_f ~ 0.4 in 20% EtOAc/Hex).

  • Workup (The "Cold" Technique):

    • Cool reaction to 0°C.[1]

    • Dilute with cold diethyl ether.

    • Wash with water.[1][3] Dry organic layer over Na

      
      SO
      
      
      
      .[1]
  • Purification:

    • Do not concentrate to dryness.[1] Keep in solution if possible.

    • If isolation is needed, flash chromatography on neutral alumina (Silica is acidic and catalyzes polymerization).[1] Elute with Hexane/EtOAc.[1]

Data Summary: Impurity Profiles

Impurity TypeRetention Time (Relative)Mass Shift (vs Target)CausePrevention
Target 1.00M (233.[1]35)--
Benzoic Acid 0.85 (Polar)M + 16Air OxidationWork under Argon; store cold.[1]
Benzyl Alcohol 0.90M + 2Over-reductionAvoid NaBH

; use Fe/NH

Cl.[1]
Dimer/Trimer > 2.00 (Late eluting)2M - 18Self-condensationDilute reaction; avoid acid/heat.[1]
Des-bromo 1.10M - 112 (approx)Pd-catalyzed dehalogenationUse anhydrous solvents; optimize temp.[1]

FAQ

Q: Can I store the 2-amino-5-octylbenzaldehyde overnight? A: Only if necessary. Store it as a dilute solution in a non-nucleophilic solvent (like Toluene or DCM) at -20°C under Argon. Ideally, convert it to an acetal or use it immediately in the next step.[1]

Q: Why did my yield drop after column chromatography? A: Silica gel is slightly acidic.[1] Acid catalyzes the reaction between the amine and aldehyde groups, leading to polymerization on the column.[1] Use Neutral Alumina or basify your silica with 1% Triethylamine before use.[1]

Q: I need to attach this to a scaffold. Should I isolate it first? A: No. Telescoping is the best strategy.[1] Generate the aldehyde and add your next reagent (e.g., ketone for Friedländer, amine for Schiff base) directly to the crude mixture if possible.[1]

References
  • Suzuki-Miyaura Coupling on Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1]

    • Source: Royal Society of Chemistry / PMC.[1]

    • URL:[Link]

  • General Stability of 2-Aminobenzaldehydes

    • Title: 2-Aminobenzaldehyde - Preparation and reactions (Friedländer synthesis).[1]

    • Source: Wikipedia / Organic Syntheses.[1]

    • URL:[Link][1]

  • Reduction Methods (Nitro to Amino)

    • Title: Reduction of nitro compounds (Selective reduction strategies).[1]

    • Source: Wikipedia / General Organic Chemistry.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Catalyst Removal for 2-Amino-5-octylbenzaldehyde

[1]

Case ID: 2A5OB-PUR-001 Status: Active Subject: Strategies for removing transition metal residues (Pd, Ni, Pt) from lipophilic amino-benzaldehydes.

Executive Summary & Molecule Profile

User Warning: 2-Amino-5-octylbenzaldehyde presents a unique purification challenge due to its "Schizophrenic" chemical nature.[1] It contains a reactive aldehyde (electrophile), a reactive amine (nucleophile/ligand), and a lipophilic octyl chain .[1]

  • The Trap: The amine group acts as a ligand, coordinating strongly to catalyst metals (like Palladium or Nickel) used during synthesis (e.g., Suzuki coupling to install the octyl chain or nitro-reduction).[1] Standard acid washes often fail because they can trigger self-condensation (polymerization) of the amino-benzaldehyde moiety.[1]

  • The Solution: This guide prioritizes Chemisorption (Scavengers) and Adsorption over reactive extraction methods to preserve the aldehyde functionality.[1]

Target Molecule Profile
PropertyCharacteristicImpact on Purification
Functional Group A Aldehyde (-CHO)High Risk: Incompatible with primary amine scavengers (forms imines).[1]
Functional Group B Primary Amine (-NH2)Ligand: Binds metals tightly; risk of self-condensation.[1]
Tail Octyl Chain (-C8H17)Solubility: Highly soluble in non-polar solvents (Hexane, DCM); poor water solubility makes aqueous washes inefficient.[1]
Common Contaminants Pd, Ni, Pt, RhResidues from cross-coupling or hydrogenation steps.[1]

Diagnostic Module: Assess Your Impurity Level

Before selecting a removal strategy, quantify the problem. Visual inspection is often misleading with amino-benzaldehydes as they are naturally yellow/orange.[1]

Recommended Analytical Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.[1]

  • Quick Check: If the solid is dark brown/black, metal content is likely >1000 ppm.[1]

  • Target: ICH Q3D guidelines typically require Pd < 10 ppm for oral drugs (depending on daily dose).[1][2]

Workflow: Decision Matrix

PurificationLogicStartStart: Crude 2-Amino-5-octylbenzaldehydeMeasureMeasure Metal Content (ICP-MS)Start->MeasureHighLevelHigh Load (>500 ppm)Measure->HighLevelLowLevelLow Load (<500 ppm)Measure->LowLevelCarbonStep 1: Activated Carbon(Bulk Removal)HighLevel->CarbonBulk CleanScavengerStep 2: Metal Scavenger Resin(Polishing)LowLevel->ScavengerHigh SelectivityCarbon->MeasureRe-checkCrystStep 3: Crystallization(Final Purity)Scavenger->CrystOptional

Figure 1: Decision matrix for selecting the appropriate purification intensity based on initial metal load.

Protocol A: Metal Scavenger Resins (The Gold Standard)

Why this works: Silica-based scavengers physically remove the metal without exposing the sensitive aldehyde to harsh pH conditions.[1] Critical Constraint: You CANNOT use amine-functionalized scavengers (e.g., diamine or triamine silica) because they will react with your aldehyde group to form stable imines, destroying your product.[1]

Selection Guide
Scavenger TypeFunctional GroupCompatibility with AldehydeAffinity (Pd/Ni)Recommendation
Thiol (Si-SH) MercaptanSafe High (Pd, Pt, Ag)Primary Choice
Thiourea (Si-TU) ThioureaSafe High (Pd, Ru, Rh)Secondary Choice
DMT (Si-DMT) DimercaptotriazineSafe Very High (All)Best for stubborn residues
Amine (Si-NH2) Primary AmineUNSAFE ModerateDO NOT USE
Experimental Protocol (Batch Mode)
  • Dissolution: Dissolve crude 2-Amino-5-octylbenzaldehyde in a solvent that swells the resin (THF, DCM, or Ethyl Acetate are ideal).[1] Avoid alcohols if using thiourea resins as they can reduce efficiency slightly.[1]

  • Loading: Add SiliaMetS® Thiol or DMT resin.[1]

    • Ratio: 4-8 equivalents of resin relative to the residual metal (molar ratio), NOT the product.[1]

    • Example: If you have 1000 ppm Pd, use ~5-10 wt% of resin relative to the mass of your product.[1]

  • Incubation: Stir gently at 40°C for 4-12 hours .

    • Note: The octyl chain increases steric bulk; slightly elevated temperature helps diffusion into the silica pores.[1]

  • Filtration: Filter the suspension through a Celite® pad or a sintered glass funnel to remove the resin.[1]

  • Wash: Wash the resin cake with THF to recover trapped product.[1]

  • Concentration: Evaporate solvent to yield purified oil/solid.

Protocol B: Activated Carbon Adsorption

Use Case: When metal contamination is gross (>1000 ppm) or for bulk cost-reduction before using expensive resins.[1]

The "Octyl" Challenge: The octyl chain makes your molecule adsorb strongly to carbon, leading to yield loss.[1] You must select the right carbon pore structure.[1]

  • Carbon Selection: Use a chemically activated wood-based carbon (e.g., Darco® KB-G or Norit® SX Ultra ).[1] These have mesopores suitable for larger molecules like octyl-benzaldehyde.[1]

  • Solvent: Use a solvent where your product is highly soluble (e.g., Toluene or DCM).[1] Avoid borderline solvents (like Hexane) where the product might co-precipitate on the carbon.[1]

  • Protocol:

    • Dissolve product in Toluene (10 mL/g).

    • Add Activated Carbon (10-20 wt% relative to product).[1]

    • Heat to 50°C for 1 hour (Do not boil).

    • Hot Filtration: Filter while warm through a 0.45 µm filter or Celite.[1]

    • Yield Warning: Expect 10-15% mass loss due to adsorption of the greasy octyl tail.[1]

Protocol C: Crystallization (The Polishing Step)[1]

Use Case: Final purification to remove trace ligands and non-metal impurities.[1] Difficulty: High. The octyl chain lowers the melting point and increases solubility in non-polar solvents.[1]

Recommended Solvent System:

  • Anti-solvent: n-Heptane (preferred over Hexane for higher boiling point).[1]

  • Solvent: Isopropyl Acetate (IPAc) or Ethanol.[1]

Procedure:

  • Dissolve the residue in minimal hot IPAc (approx. 50-60°C).

  • Slowly add n-Heptane dropwise until persistent cloudiness appears.[1]

  • Allow to cool slowly to Room Temperature with slow stirring.

  • Seed: If available, seed with a pure crystal.

  • Chill to 0-5°C.

  • Filter and wash with cold n-Heptane.[1]

Troubleshooting & FAQs

Q: Can I use an acid wash (HCl) to remove the metal? A: Proceed with extreme caution. While protonating the amine releases the metal, 2-amino-benzaldehydes are unstable in acid.[1] They can undergo self-condensation to form trimeric species or quinolines.[1] If you must use acid, use weak acids (Acetic Acid) or dilute HCl at 0°C for less than 5 minutes, followed by immediate neutralization.[1] Scavengers are safer. [1]

Q: My product turned red/brown after adding the scavenger. Why? A: You likely used an amine-based scavenger (e.g., TMT or EDA).[1] The amine on the resin reacted with your aldehyde to form an imine (Schiff base).[1] This is irreversible on the resin.[1] Discard and restart with a Thiol or DMT resin.[1]

Q: The metal level is low, but the product is still dark. A: This is likely "colloidal palladium" or conjugated organic impurities (oxidation products).[1]

  • Fix: Pass the solution through a small plug of Silica Gel mixed with Celite .[1] The colloidal metal often physically sticks to the silica matrix.[1]

Q: How do I calculate the amount of scavenger resin needed? A: Use the formula:

1
  • Rule of Thumb: For <500 ppm, use 5-10 wt% resin.[1] For >1000 ppm, use 20 wt% resin.[1]

Visualizing the Chemistry

ScavengerChemistrycluster_0Incompatible (Do Not Use)cluster_1Compatible (Recommended)AmineResinAmine Resin(Si-NH2)ReactionForms Imine(Product Loss)AmineResin->ReactionAldehydeAldehyde Group(-CHO)Aldehyde->ReactionThiolResinThiol Resin(Si-SH)CaptureMetal-Sulfur Bond(Clean Removal)ThiolResin->CaptureMetalPd/Ni ResidueMetal->Capture

Figure 2: Mechanism of action and compatibility check for scavenger resins.[1]

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [1]

  • SiliCycle Inc. Metal Scavengers Selection Guide. (Technical Note regarding Thiol/DMT compatibility with aldehydes).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Reference for crystallization of lipophilic intermediates).

Technical Support Center: Scaling Synthesis of 2-Amino-5-octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Support Tier: Level 3 (Process Chemistry) Topic: Scale-up Troubleshooting & Optimization Molecule ID: 2-Amino-5-octylbenzaldehyde (CAS: Analogous to 529-23-7)

Executive Summary: The "Grease & Glue" Problem

Scaling up 2-Amino-5-octylbenzaldehyde presents a unique duality of failure modes known in process chemistry as the "Grease and Glue" paradox.

  • The Grease (Octyl Chain): The C8 alkyl chain imparts high lipophilicity, often causing the product to "oil out" rather than crystallize, trapping impurities.[1]

  • The Glue (Amino-Aldehyde Core): The ortho-amino aldehyde motif is inherently unstable.[1] It is prone to rapid self-condensation (oligomerization) to form anhydro-bases or Friedländer-type quinoline derivatives, especially under basic or thermal stress.[1]

This guide moves beyond standard recipes to address the specific engineering controls required to stabilize this reactive intermediate at scale.

Module 1: Synthetic Route Selection (The "How")

User Query: We are seeing inconsistent yields (40-75%) using direct formylation of 4-octylaniline. Is there a more robust route for kilogram-scale production?

Recommendation: The Nitro-Reduction Pathway

While direct ortho-formylation (e.g., Sugasawa reaction using BCl₃) is elegant in the lab, it poses significant safety and waste management risks at scale due to boron byproducts.[1] The industry-standard "workhorse" route is the controlled reduction of 2-nitro-5-octylbenzaldehyde .

Step-by-Step Protocol: Fe/HCl Reduction (Bechamp Variant)

Why this route? Catalytic hydrogenation (Pd/C, H₂) often leads to "over-reduction" (reducing the aldehyde to an alcohol) or poisoning from the amine.[1] The Iron/Acid reduction is chemoselective for the nitro group.[1]

  • Charge: Reactor with 2-nitro-5-octylbenzaldehyde (1.0 equiv) in EtOH/Water (5:1 ratio).

  • Activation: Add Iron powder (3.5 equiv, <325 mesh for surface area) and catalytic HCl (0.1 equiv).[1]

  • Controlled Exotherm: Heat to 60°C. Critical: Do not reflux yet.[1] The reduction is exothermic.[1][2]

  • Completion: Once exotherm subsides, reflux for 2 hours. Monitor via TLC/HPLC.[1]

  • Workup (The Trap): The product will be trapped in the iron sludge.

    • Fix: Adjust pH to 8-9 with Na₂CO₃ (aq).[1] Filter hot through Celite.[1] Wash cake with hot Ethyl Acetate (EtOAc) to extract the lipophilic octyl-product.[1]

Data: Comparison of Reduction Methods
MethodSelectivity (Aldehyde vs Alcohol)YieldScale-Up Risk
H₂ / Pd/C Low (Risk of Benzyl Alcohol)50-65%High (Catalyst poisoning)
SnCl₂ / HCl High85%High (Tin waste disposal)
Fe / HCl (Recommended) High 80-90% Low (Cheap, robust)
Na₂S₂O₄ (Dithionite) Moderate60-70%Moderate (Sulfur odors)

Module 2: Purification & Isolation (The "Purity")

User Query: The product comes out as a dark, viscous oil that refuses to crystallize. NMR shows <5% impurity, but we cannot handle this oil in the next step.

Root Cause Analysis

The octyl chain lowers the melting point, likely below room temperature (or making it a low-melting solid).[1] Attempts to crystallize from standard solvents (EtOH, Toluene) fail because the product is too soluble ("Grease" factor).[1] Furthermore, the free base oxidizes in air ("Glue" factor).[1]

Solution: The Bisulfite Adduct Strategy

Instead of isolating the free aldehyde, convert it into a solid, stable Bisulfite Adduct .[1] This purifies the aldehyde and protects it simultaneously.[1]

Protocol:

  • Extraction: Dissolve the crude oil in minimal EtOAc.

  • Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.2 equiv).

  • Precipitation: Vigorous stirring for 2-4 hours. The bisulfite adduct (a sulfonate salt) will precipitate as a white/off-white solid.[1]

  • Filtration: Filter and wash with EtOAc (removes non-aldehyde impurities) and Ether (removes water).[1]

  • Regeneration (Just-in-Time): Store the solid. When ready for the next step, treat with aqueous Na₂CO₃ to release the free aldehyde in situ.[1]

Module 3: Stability & Storage (The "Shelf-Life")

User Query: Our stored batches are turning purple/black after 48 hours. Is this degradation?

Mechanism of Failure

Yes.[1] 2-Aminobenzaldehydes undergo self-condensation .[1] The amine of one molecule attacks the aldehyde of another, forming oligomers (Schiff bases) which eventually dehydrate to stable quinoline-like structures.[1] This process is autocatalytic (acid or base catalyzed).[1]

Visual Troubleshooting Logic

Troubleshooting Start Issue: Product Degradation Check1 Is the product a solid or oil? Start->Check1 Solid Solid (Crystalline) Check1->Solid Solid Oil Oil / Gum Check1->Oil Oil Check2 Color change? Solid->Check2 Check3 NMR: New peaks at 8.5-9.0 ppm? Oil->Check3 Result1 Oxidation to Anthranilic Acid (Store under Argon) Check2->Result1 Brown/Black Result2 Self-Condensation (Oligomer) (Convert to HCl Salt) Check3->Result2 Yes (Imine protons) Result3 Solvent Trapping (Octyl effect) (High Vac + Lyophilize) Check3->Result3 No (Broad peaks)

Caption: Decision tree for diagnosing degradation modes in 2-amino-5-octylbenzaldehyde. "Imine protons" indicate self-polymerization.

Module 4: Process Safety (The "Exotherm")

User Query: We observed a sudden pressure spike during the hydrogenation step.

Safety Alert: Catalyst Poisoning & Runaway

If you must use catalytic hydrogenation (Route B), be aware that the amino group can poison Pd/C catalysts, leading to stalling.[1] Operators often increase temperature to restart the reaction, causing a sudden, runaway reduction of the accumulated nitro intermediate.[1]

Mitigation:

  • Use Fe/HCl (inherently safer kinetics).[1]

  • If Hydrogenation is mandatory: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] This catalyst is resistant to amine poisoning and prevents over-reduction of the aldehyde.[1]

References

  • Reduction of Nitrobenzaldehydes (Fe/HCl Method)

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 56 (1955); Vol. 25, p. 15 (1945).[1]

    • Title: o-Aminobenzaldehyde.[1][3]

    • Relevance: Establishes the Iron/Acid reduction as the gold standard for preserving the aldehyde group in the presence of an amine.[1]

    • URL:[Link]

  • Instability & Self-Condensation

    • Source: Wikipedia / Encyclopedia of Reagents for Organic Synthesis.[1]

    • Title: 2-Aminobenzaldehyde: Preparation and Reactions.[1][3][4][5]

    • Relevance: Details the rapid dimerization of 2-aminobenzaldehydes and the necessity of handling them as salts or using them immedi
    • URL:[Link][1]

  • Bisulfite Adduct Purification Strategy

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

    • Title: Purification of Aldehydes via Bisulfite Addition Compounds.[1]

    • Relevance: Standard operating procedure for isolating oily aldehydes as solid salts.[1]

    • URL:[Link]

  • Ortho-Formylation (Sugasawa Reaction - Alternative Route)

    • Source: Journal of the American Chemical Society, 1978, 100, 15, 4842–4852.[1]

    • Title: Specific Ortho-Formylation of Primary Aromatic Amines.[1]

    • Relevance: Describes the boron-mediated synthesis directly from anilines, useful if the nitro-precursor is unavailable.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-5-octylbenzaldehyde and Other Substituted Anilines: Reactivity, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. This guide presents a detailed comparative analysis of 2-Amino-5-octylbenzaldehyde, a unique ortho-amino benzaldehyde derivative, against a curated selection of other substituted anilines. We explore how the interplay between the ortho-aldehyde, the para-octyl chain, and the nucleophilic amino group dictates its physicochemical properties and reactivity. Through an examination of experimental data, this guide elucidates the distinct characteristics imparted by the long alkyl chain and compares its performance in canonical reactions such as Schiff base formation and Friedländer annulation. This document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate rational molecular design and reaction optimization.

Introduction: The Molecular Logic of Substituted Anilines

Aniline and its derivatives are indispensable building blocks in organic synthesis. The reactivity of the aniline core—specifically the nucleophilicity of the amino group and the electron density of the aromatic ring—is profoundly influenced by the electronic nature and position of its substituents.[1][2] These substituents can either donate or withdraw electron density, thereby modulating the kinetic and thermodynamic profiles of various chemical transformations.[2]

Our focus, 2-Amino-5-octylbenzaldehyde, presents a compelling case study. It features:

  • An ortho-aldehyde group , which can participate in intramolecular hydrogen bonding and subsequent cyclization reactions.

  • A para-octyl group , a long alkyl chain that significantly increases lipophilicity and acts as a weak electron-donating group (EDG) through induction.[2]

  • A nucleophilic amino group , whose reactivity is modulated by the aforementioned substituents.

To understand its unique chemical profile, we will compare it against anilines that systematically vary these features, including those with different alkyl chain lengths (e.g., methyl), different electronic properties (e.g., chloro), and the absence of one of the key functional groups.

Comparative Physicochemical Properties

The choice of a synthetic building block is often governed by its physical properties, which influence solubility, reaction kinetics, and purification strategies. The long octyl chain in 2-Amino-5-octylbenzaldehyde is expected to dominate its solubility profile, rendering it more soluble in nonpolar organic solvents compared to its short-chain or unsubstituted counterparts.

Table 1: Comparison of Physicochemical Properties of Selected Substituted Anilines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Features (Predicted/Reported)
2-Amino-5-octylbenzaldehyde C₁₅H₂₃NO233.35(Not available)Increased solubility in nonpolar solvents.
2-Amino-5-methylbenzaldehyde C₈H₉NO135.16[3](Not available)Moderate polarity.
2-Amino-5-chlorobenzaldehyde C₇H₆ClNO155.58[4]70.0 - 74.0[4]Electron-withdrawing nature of chlorine reduces amine basicity.
2-Amino-5-bromobenzaldehyde C₇H₆BrNO200.04[5]76.0 - 80.0[5]Similar electronic effect to chlorine, with increased molecular weight.
2-Aminobenzaldehyde C₇H₇NO121.14[6]32 - 34[6]Baseline for ortho-amino benzaldehydes, prone to self-condensation.[6][7]

Causality Insight: The increasing length of the alkyl chain from methyl to octyl is predicted to decrease the melting point (if solid) and significantly increase the partition coefficient (LogP), favoring solubility in solvents like hexanes or toluene over polar solvents. Conversely, the presence of electron-withdrawing halogens like in 2-Amino-5-chlorobenzaldehyde increases polarity and can lead to higher melting points due to stronger intermolecular interactions.[4]

Comparative Reactivity I: Schiff Base Formation

The reaction of an amine with an aldehyde or ketone to form an imine (Schiff base) is a cornerstone of organic chemistry, with wide applications in synthesis and dynamic covalent chemistry.[8] The rate of this reaction is highly sensitive to the nucleophilicity of the amine.

Mechanistic Overview

Schiff base formation is a two-step process:

  • Nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate.

  • Acid- or base-catalyzed dehydration of the carbinolamine to yield the imine.[8]

The first step is rate-determining and is directly influenced by the electron density on the amine's nitrogen atom. Electron-donating groups on the aniline ring increase this density, accelerating the reaction, while electron-withdrawing groups have the opposite effect.[1][2]

Schiff_Base_Mechanism R_NH2 Aniline (R-NH₂) TS1 Transition State 1 R_NH2->TS1 Nucleophilic Attack Ketone Ketone (R'₂C=O) Ketone->TS1 Carbinolamine Carbinolamine Intermediate TS1->Carbinolamine Fast Protonated_OH Protonated Intermediate Carbinolamine->Protonated_OH Protonation H_plus + H⁺ H_plus->Protonated_OH TS2 Transition State 2 Protonated_OH->TS2 Dehydration (Rate-Limiting) Imine Imine (Schiff Base) TS2->Imine H2O + H₂O TS2->H2O Friedlander_Workflow cluster_nitro Optional Nitro Reduction Route Start 2-Amino-5-R-benzaldehyde + α-Methylene Ketone Conditions Reaction Conditions (e.g., Fe/AcOH, 95-110°C) Start->Conditions Condensation Aldol Condensation / Schiff Base Formation Conditions->Condensation InSituReduction In situ formation of 2-Aminobenzaldehyde (if starting from nitro) Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product Workup Workup & Purification (e.g., Chromatography) Product->Workup 2-Nitro-5-R-benzaldehyde 2-Nitro-5-R-benzaldehyde 2-Nitro-5-R-benzaldehyde->Conditions Fe/AcOH

Caption: General workflow for the Friedländer quinoline synthesis.

Experimental Protocol: Comparative Synthesis of Substituted Quinolines

This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization, which is advantageous when the aminobenzaldehyde is not readily available. [9]

  • Reactant Setup: In a round-bottom flask, combine the 2-aminobenzaldehyde derivative (1.0 equiv) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to 95-110 °C with stirring. [9]If starting from a 2-nitrobenzaldehyde, Fe powder (4 equiv) would be added at this stage to facilitate in situ reduction. [9]3. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with water, and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography. Characterize the final quinoline product by NMR and Mass Spectrometry and calculate the yield.

Expected Results and Discussion

The yield of the Friedländer synthesis can be influenced by both electronic effects and the physical properties of the reactants.

  • Electronic Effects: Electron-donating groups like the octyl and methyl groups can enhance the nucleophilicity of the amine, potentially favoring the initial condensation step. Conversely, the electron-withdrawing chloro group may slightly hinder this step.

  • Solubility: The long octyl chain of 2-Amino-5-octylbenzaldehyde is expected to significantly enhance its solubility in the acetic acid solvent, especially at elevated temperatures. This improved homogeneity can lead to more efficient reactions and potentially higher yields compared to less soluble analogs, which might precipitate or react sluggishly.

Table 3: Predicted Performance in Friedländer Synthesis

Starting AnilineSubstituent at C5Key Influencing FactorPredicted Yield
2-Amino-5-octylbenzaldehyde-C₈H₁₇High solubility in organic mediaHigh
2-Amino-5-methylbenzaldehyde-CH₃Good balance of propertiesGood
2-Aminobenzaldehyde-HBaseline, potential for side reactionsModerate
2-Amino-5-chlorobenzaldehyde-ClReduced nucleophilicityModerate to Good

Conclusion

This comparative guide highlights the distinct chemical personality of 2-Amino-5-octylbenzaldehyde. The presence of the long para-octyl chain imparts significant lipophilicity, which can be a critical advantage for enhancing solubility and achieving homogeneity in organic reaction media, potentially leading to improved reaction rates and yields. While its electronic contribution as a weak electron-donating group offers a modest enhancement to the amine's nucleophilicity, its physical properties are its most defining feature.

In contrast, anilines with electron-withdrawing groups like 2-Amino-5-chlorobenzaldehyde exhibit attenuated nucleophilicity, while short-chain analogs like 2-Amino-5-methylbenzaldehyde offer a balance of properties without the pronounced lipophilicity. For the medicinal chemist or materials scientist, 2-Amino-5-octylbenzaldehyde is therefore a valuable synthon for introducing a lipophilic tail into a quinoline core or other heterocyclic systems, a common strategy for modulating pharmacokinetic properties such as membrane permeability. The choice between these building blocks ultimately depends on a rational consideration of the desired electronic, steric, and physicochemical properties of the final target molecule.

References

  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. Retrieved from [Link]

  • MDPI (2018). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • SciHorizon (2016). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone. SciHorizon. Retrieved from [Link]

  • Marco, J. L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2009). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Studies on Synthesis of Aromatic Schiff Bases: Part-II. Synthesis, Characterization and Biological Evaluation of Ketimines from Benzophenone with Substituted-anilines. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Retrieved from [Link]

  • Mohamed, M. E., Ishak, C. Y., & Wahbi, H. I. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Chemical and Natural Science. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[1][5]Aryl Shift. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, K., et al. (2013). Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[1][5]Aryl Shift. Organic Chemistry Portal. Retrieved from [Link]

  • Ramadhan, U. H., et al. (2016). Synthesis of Schiff Bases Complexes as Anti-inflammatory Agents. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Quora. (2018). Why is aniline more reactive than acetanilide?. Quora. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Amino-5-octylbenzaldehyde

[1]

Executive Summary & Chemical Profile

2-Amino-5-octylbenzaldehyde is a reactive intermediate often utilized in the synthesis of nitrogen-containing heterocycles (e.g., quinolines via Friedländer synthesis).[1] Its dual functionality—containing both a nucleophilic amine and an electrophilic aldehyde—renders it chemically unstable and prone to self-condensation or oxidation.

Proper disposal requires strictly managing its reactivity profile to prevent exothermic polymerization in waste containers and ensuring compliance with environmental regulations regarding aromatic amines.

Chemical Risk & Property Matrix
PropertySpecificationOperational Implication
Physical State Yellow solid or viscous oilLipophilic; insoluble in water.[1] Do not flush.
Reactivity High (Self-condensing)Can polymerize over time; store cold until disposal.[1]
Flash Point >100°C (Predicted)Likely classified as "Non-RCRA Regulated" for flammability alone, but treated as combustible.[1]
Toxicity Irritant (Skin/Eye), Aquatic Tox.[1][2]Must be incinerated; do not landfill.[1]
Incompatibilities Strong Oxidizers, Acids, BasesSegregation Critical: Violent reaction with Nitric Acid or Peroxides.[1]

Pre-Disposal Stabilization & Segregation

The "Causality" of Safety: Unlike inert salts, this compound is "live." The amino group activates the ring, making it susceptible to oxidation, while the aldehyde is a reducing agent. If thrown into a waste container with strong oxidizers (e.g., Chromic acid, Nitric acid waste), it can trigger a delayed exotherm or fire.

Protocol 1: Waste Stream Segregation

Before removing the chemical from the hood, identify the correct waste stream.

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Organic Waste): Solutions of the compound in Acetone, DCM, or Ethyl Acetate.

    • Note: If dissolved in halogenated solvents (DCM/Chloroform), use the Halogenated waste stream.

    • Note: If dissolved in non-halogenated solvents (Acetone/Methanol), use the Non-Halogenated waste stream.[3]

Protocol 2: Quenching (Optional but Recommended for Large Quantities)

If disposing of >50g of pure material, "quenching" its reactivity is a best practice to prevent polymerization in the waste drum.

  • Dissolve material in a minimal amount of acetone.

  • Add to a dedicated waste container.

  • Do not add acid to this container (acids catalyze the self-condensation into sticky oligomers).

Step-by-Step Disposal Workflow

This protocol ensures a "Self-Validating System" where every step confirms the safety of the next.

Phase 1: Bench-Level Packaging[1]
  • Assessment: Visually inspect the material. If it has turned dark brown/black, it has likely oxidized or polymerized. It is still hazardous.

  • Primary Containment:

    • Solids: Place in a clear, sealable polyethylene bag or the original screw-top glass vial.

    • Liquids: Pour into a chemically compatible carboy (HDPE or Glass).

  • Labeling: Affix a hazardous waste tag immediately.

    • Must List: "2-Amino-5-octylbenzaldehyde" (No abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

Phase 2: Waste Container Handover
  • Compatibility Check: Before pouring liquid waste into a satellite accumulation container, verify the container does not contain oxidizers (Nitric/Perchloric acid).

  • Headspace Rule: Leave at least 10% headspace in the container to allow for expansion if a slow reaction occurs.

  • Secondary Containment: Ensure the waste container sits in a secondary tray capable of holding 110% of the volume.

Phase 3: Final Disposal (EHS/Facilities)
  • Method: High-temperature incineration (Rotary Kiln).

  • Reasoning: The aromatic ring and the octyl chain require high temperatures (>1000°C) for complete combustion to CO2 and NOx.

  • Prohibition: Never authorize drain disposal. The octyl chain causes high aquatic toxicity and bioaccumulation potential.

Emergency Procedures (Spill Response)

Scenario: You drop a 5g vial of 2-Amino-5-octylbenzaldehyde on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. (Respiratory protection is usually not required for solids unless dust is generated).

  • Containment:

    • If Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • If Oil/Liquid: Cover with an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels alone (surface area increase + air oxidation = heat).

  • Clean Up: Wash the surface with a soapy water solution (surfactants are needed to lift the greasy octyl chain).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of the waste.

DisposalWorkflowStartWaste: 2-Amino-5-octylbenzaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Waxy ResidueStateCheck->SolidPathLiquidPathIn SolutionStateCheck->LiquidPathSolidWasteBinSolid Hazardous Waste(Double Bagged)SolidPath->SolidWasteBinSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHalogenatedHalogenated Waste(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Waste(Acetone, Ethyl Acetate)SolventCheck->NonHalogenatedNo HalogensLabelingApply Hazardous Waste Label(Mark: Toxic, Irritant)Halogenated->LabelingNonHalogenated->LabelingSolidWasteBin->LabelingIncinerationFinal Disposal:High Temp IncinerationLabeling->IncinerationEHS Pickup

Figure 1: Decision matrix for segregating 2-Amino-5-octylbenzaldehyde waste streams based on physical state and solvent composition.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society. (2023). Waste Management in Academic Labs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.